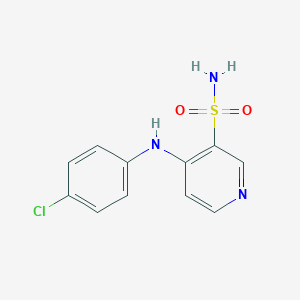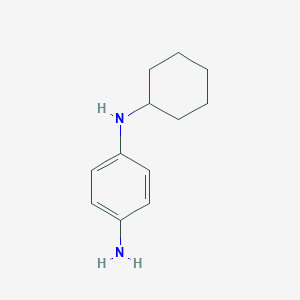
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with cyclopentylmethyl isothiocyanate under reflux conditions in the presence of a suitable base, such as triethylamine. The reaction mixture is then subjected to cyclization using phosphorus pentasulfide in an anhydrous solvent like pyridine to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors
Mécanisme D'action
The mechanism of action of 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 2-Methyl-4H-benzo[d][1,3]oxazin-4-one
- 2,3-Disubstituted quinazolinone derivatives
Uniqueness
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one is unique due to its cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
331971-80-3 |
|---|---|
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18) |
Clé InChI |
MJUNPNFIYVJKTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
SMILES canonique |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)







![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

